Glesatinib Overcomes Type I MET Inhibitor Resistance: Direct Comparison in PDX Models
Glesatinib demonstrates a distinct advantage over Type I MET inhibitors in preventing acquired resistance. In a long-term treatment study of a METex14 del mutant and amplified PDX model (PULM-039), prolonged exposure led to the development of capmatinib-resistant and crizotinib-resistant tumors, but notably, no glesatinib-resistant tumors emerged under identical selection pressure [1][2]. This resistance profile is attributed to Glesatinib's Type II binding mode, which maintains potency against MET activation loop mutations (e.g., D1228N, Y1230C/H) that confer resistance to Type I inhibitors [1].
| Evidence Dimension | Emergence of Acquired Resistance in METex14 del PDX Model |
|---|---|
| Target Compound Data | Glesatinib: No resistant tumors developed |
| Comparator Or Baseline | Capmatinib and Crizotinib: Resistant tumors developed |
| Quantified Difference | Qualitative: Resistance emerges for Type I inhibitors but not for Glesatinib in this model |
| Conditions | Long-term treatment of METex14 del mutant and amplified PDX model (PULM-039) |
Why This Matters
This evidence directly supports the selection of Glesatinib for research programs focused on overcoming or preventing acquired resistance to Type I MET inhibitors, a critical unmet need in NSCLC.
- [1] Engstrom, L. D., Aranda, R., Lee, M., Tovar, E. A., Essenburg, C. J., Madaj, Z., ... & Christensen, J. G. (2017). Glesatinib Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations and Overcomes Mutation-mediated Resistance to Type I MET Inhibitors in Nonclinical Models. Clinical Cancer Research, 23(21), 6661-6672. View Source
- [2] Engstrom, L. D., et al. (2023). Supplementary Figures from Glesatinib Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations and Overcomes Mutation-mediated Resistance to Type I MET Inhibitors in Nonclinical Models. AACR Figshare, Supplemental Figure 4. View Source
